Cas no 1806293-61-7 (1-(2,3-Difluoro-6-methylphenyl)ethanone)

1-(2,3-Difluoro-6-methylphenyl)ethanone is a specialized organic compound known for its unique structural characteristics. It offers enhanced stability and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals. The presence of the difluoro and methyl groups contributes to its distinctive reactivity profile, facilitating controlled transformations in organic synthesis.
1-(2,3-Difluoro-6-methylphenyl)ethanone structure
1806293-61-7 structure
Product name:1-(2,3-Difluoro-6-methylphenyl)ethanone
CAS No:1806293-61-7
MF:C9H8F2O
Molecular Weight:170.156029701233
CID:4707203

1-(2,3-Difluoro-6-methylphenyl)ethanone 化学的及び物理的性質

名前と識別子

    • 1-(2,3-Difluoro-6-methylphenyl)ethanone
    • 2',3'-Difluoro-6'-methylacetophenone
    • FCH4210456
    • AK672310
    • AX8333602
    • インチ: 1S/C9H8F2O/c1-5-3-4-7(10)9(11)8(5)6(2)12/h3-4H,1-2H3
    • InChIKey: OHGPNHHMSBQGDB-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(C)=C1C(C)=O)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 181
  • トポロジー分子極性表面積: 17.1

1-(2,3-Difluoro-6-methylphenyl)ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A010010212-250mg
2',3'-Difluoro-6'-methylacetophenone
1806293-61-7 97%
250mg
475.20 USD 2021-07-06
Alichem
A010010212-500mg
2',3'-Difluoro-6'-methylacetophenone
1806293-61-7 97%
500mg
823.15 USD 2021-07-06
Alichem
A010010212-1g
2',3'-Difluoro-6'-methylacetophenone
1806293-61-7 97%
1g
1,475.10 USD 2021-07-06

1-(2,3-Difluoro-6-methylphenyl)ethanone 関連文献

1-(2,3-Difluoro-6-methylphenyl)ethanoneに関する追加情報

Introduction to 1-(2,3-Difluoro-6-methylphenyl)ethanone (CAS No. 1806293-61-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

1-(2,3-Difluoro-6-methylphenyl)ethanone, identified by its CAS number 1806293-61-7, is a fluorinated aromatic ketone that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural and electronic properties. The compound features a benzene ring substituted with fluorine atoms at the 2 and 3 positions and a methyl group at the 6 position, coupled with an acetyl group at the 1 position. This specific arrangement imparts distinct reactivity and binding capabilities, making it a valuable scaffold for designing novel bioactive molecules.

The fluorine atoms in the molecule play a crucial role in modulating its pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a well-established strategy in drug discovery, often used to enhance metabolic stability, improve binding affinity, and alter lipophilicity. In the case of 1-(2,3-Difluoro-6-methylphenyl)ethanone, the electron-withdrawing nature of the fluorine atoms at the 2 and 3 positions influences the electron density distribution across the aromatic ring, which can be exploited to fine-tune interactions with biological targets.

Recent studies have highlighted the potential of 1-(2,3-Difluoro-6-methylphenyl)ethanone as a key intermediate in the synthesis of small-molecule inhibitors targeting various therapeutic pathways. For instance, researchers have explored its utility in developing kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer signaling. The presence of both fluorine substituents and an acetyl group provides multiple docking sites for rational drug design, allowing for precise optimization of binding interactions.

The methyl group at the 6 position further contributes to the compound's structural diversity, enabling further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These transformations have been employed to introduce additional aromatic or heteroaromatic moieties, expanding the chemical space for discovering new bioactive agents. The versatility of 1-(2,3-Difluoro-6-methylphenyl)ethanone as a building block has also been leveraged in the synthesis of fluorescent probes for cellular imaging applications.

In addition to its role in drug discovery, 1-(2,3-Difluoro-6-methylphenyl)ethanone has been investigated for its potential applications in materials science. The compound's ability to form stable organometallic complexes has been explored in catalysis, where it serves as a ligand precursor for transition metal-catalyzed reactions. The unique electronic properties imparted by the fluorine substituents enhance its coordination capabilities with metals such as palladium and copper, facilitating various synthetic transformations.

One particularly intriguing aspect of 1-(2,3-Difluoro-6-methylphenyl)ethanone is its potential as an intermediate in the synthesis of photoactive molecules. The combination of an aromatic system with electron-withdrawing groups enhances its absorption characteristics in the visible spectrum, making it suitable for applications in organic electronics and photodynamic therapy. Researchers have demonstrated its utility in generating reactive oxygen species under light irradiation, which could be harnessed for therapeutic purposes.

The growing interest in 1-(2,3-Difluoro-6-methylphenyl)ethanone has spurred further investigation into its derivatives. By modifying the substitution pattern or introducing additional functional groups, scientists aim to uncover novel bioactivities and improve existing pharmacological profiles. Computational modeling techniques have been instrumental in predicting the binding modes of these derivatives to biological targets, accelerating the drug discovery process.

The synthesis of 1-(2,3-Difluoro-6-methylphenyl)ethanone itself presents an interesting challenge due to the need for precise control over regioselectivity during fluorination reactions. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling and electrochemical fluorination have enabled more efficient access to this compound compared to traditional approaches. These advancements underscore the importance of innovative synthetic strategies in expanding access to valuable building blocks like this one.

Looking ahead, the future prospects for 1-(2,3-Difluoro-6-methylphenyl)ethanone are promising. As research continues to uncover new applications across multiple disciplines—including pharmaceuticals, materials science, and biotechnology—this compound is poised to remain a cornerstone of innovation. Its unique structural features offer unparalleled opportunities for designing molecules with tailored properties, ensuring its continued relevance in cutting-edge research endeavors.

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